Erucylcarnitine
Description
Erucylcarnitine is a long-chain acylcarnitine derived from erucic acid (C22:1 ω-9), a monounsaturated fatty acid. As a carnitine ester, it facilitates the transport of erucic acid into mitochondria for β-oxidation, a critical process in energy metabolism.
Properties
IUPAC Name |
3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXOVLPQSTGNY-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36168-22-6 | |
| Record name | Erucylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036168226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERUCYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIB8N0V3O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Erucylcarnitine can be synthesized through the reaction of erucyl chloride with L-carnitine hydrochloride. The reaction typically takes place in an organic solvent such as acetonitrile and involves the use of a base to facilitate the esterification process. The product is then purified through extraction and recrystallization methods .
Synthetic Route:
Reactants: Erucyl chloride and L-carnitine hydrochloride.
Solvent: Acetonitrile.
Base: Often a mild base like sodium carbonate.
Purification: Extraction with butanol followed by recrystallization.
Chemical Reactions Analysis
Erucylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erucic acid and carnitine.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into erucic acid and carnitine.
Substitution: The ester bond in this compound can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Erucic acid and carnitine.
Hydrolysis: Erucic acid and carnitine.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Biology and Medicine: It has been studied for its inhibitory effects on fatty acid oxidation in cardiac tissues, which could have implications for treating metabolic disorders.
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Mechanism of Action
Erucylcarnitine exerts its effects primarily by inhibiting the oxidation of long-chain fatty acids in mitochondria. This inhibition is thought to occur through the interaction of this compound with enzymes involved in the beta-oxidation pathway, such as carnitine palmitoyltransferase . By inhibiting these enzymes, this compound reduces the rate of fatty acid oxidation, which can affect energy production in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acylcarnitines vary in chain length, saturation, and physiological roles. Below is a comparative analysis of erucylcarnitine and structurally related compounds:
Table 1: Key Properties of this compound and Analogous Acylcarnitines
Structural and Functional Differences:
- Chain Length: this compound (C22:1) and behenoylcarnitine (C22) share similar chain lengths but differ in saturation. This distinction affects membrane permeability and oxidation efficiency .
- Metabolic Pathways : Shorter-chain acylcarnitines (e.g., acetylcarnitine) are water-soluble and directly enter mitochondria, while long-chain derivatives like this compound require carnitine palmitoyltransferase (CPT) enzymes for transport .
- Clinical Utility : Elevated lauroylcarnitine (C12) signals medium-chain fatty acid disorders, whereas this compound may indicate defects in peroxisomal β-oxidation or elongation enzymes .
Research Findings and Analytical Approaches
Key Studies on Acylcarnitine Profiling:
- Analytical Methods : Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying acylcarnitines, including this compound analogs. Retention times correlate with chain length, enabling precise identification .
- Clinical Insights :
- Acetylcarnitine levels are reduced in type 2 diabetes patients due to impaired mitochondrial function, necessitating specialized quantification to distinguish from lipid signals .
- Propionylcarnitine (C3) and oleoylcarnitine (C18:1) show significant associations with cardiovascular risk and metabolic syndrome .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
